SV2A Binding Affinity: 15-30 Fold Higher Than Levetiracetam
Brivaracetam binds to synaptic vesicle protein 2A (SV2A) with 15- to 30-fold higher affinity than levetiracetam, its closest structural analog and in-class comparator . Ex vivo binding studies in rat, mouse, and human brain tissues, as well as recombinant human SV2A expressed in CHO cells, consistently demonstrate approximately 20-fold higher affinity for brivaracetam versus levetiracetam [1]. Notably, brivaracetam and levetiracetam bind to closely related but distinct sites on the SV2A protein, as evidenced by differential sensitivity to amino acid mutations K694, I273, and S294 [2]. At therapeutically relevant doses, simulations predict brivaracetam achieves >80% SV2A occupancy in human brain, exceeding occupancy levels observed with levetiracetam [1]. The compound also demonstrates an ability to inhibit voltage-gated sodium channels, an additional mechanism not observed with levetiracetam at therapeutic concentrations [3].
| Evidence Dimension | SV2A binding affinity (fold difference vs. levetiracetam) |
|---|---|
| Target Compound Data | 15-30 fold higher than levetiracetam; IC50 approximately 100 nM in competition binding assays |
| Comparator Or Baseline | Levetiracetam (reference baseline = 1× affinity) |
| Quantified Difference | 15- to 30-fold higher affinity; ~20-fold mean across species |
| Conditions | In vitro competition binding: [3H]ucb 34714 radioligand; rat/human brain homogenate; recombinant human SV2A in CHO cells; ex vivo binding in audiogenic mice brain |
Why This Matters
Higher SV2A affinity directly enables more potent seizure suppression at lower doses, justifying selection of brivaracetam over levetiracetam for SV2A-targeted epilepsy research and preclinical pharmacology studies.
- [1] Gillard M, et al. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. Eur J Pharmacol. 2011;664(1-3):36-44. doi:10.1016/j.ejphar.2011.04.064. PMID: 21575627. View Source
- [2] Wood MD, et al. Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Epilepsia. 2018;59(9):e147-e151. doi:10.1111/epi.14532. PMID: 30144048. View Source
- [3] von Rosenstiel P. Brivaracetam (UCB 34714). Neurotherapeutics. 2007;4(1):84-87. doi:10.1016/j.nurt.2006.11.004. PMID: 17199019; PMCID: PMC7479692. View Source
